molecular formula C16H13ClN2O5 B2492029 [2-[(2-Chloropyridin-3-yl)amino]-2-oxoethyl] 2-(4-formylphenoxy)acetate CAS No. 730972-58-4

[2-[(2-Chloropyridin-3-yl)amino]-2-oxoethyl] 2-(4-formylphenoxy)acetate

Cat. No. B2492029
CAS RN: 730972-58-4
M. Wt: 348.74
InChI Key: MEQJXJAOEZHSHN-UHFFFAOYSA-N
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Description

[2-[(2-Chloropyridin-3-yl)amino]-2-oxoethyl] 2-(4-formylphenoxy)acetate, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a member of the JAK family of tyrosine kinases that plays a crucial role in the signaling pathways of cytokine receptors. CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Mechanism of Action

[2-[(2-Chloropyridin-3-yl)amino]-2-oxoethyl] 2-(4-formylphenoxy)acetate selectively inhibits JAK3, which is essential for the signaling of cytokine receptors involved in the immune response. By inhibiting JAK3, this compound effectively blocks the downstream signaling pathways of various cytokines, including interleukin-2 (IL-2), interleukin-4 (IL-4), interleukin-7 (IL-7), interleukin-9 (IL-9), interleukin-15 (IL-15), and interleukin-21 (IL-21). This leads to a reduction in the activation and proliferation of T cells, B cells, and natural killer cells, thereby reducing inflammation and autoimmunity.
Biochemical and Physiological Effects:
This compound has been shown to effectively reduce inflammation and autoimmunity in various animal models of autoimmune diseases. It has also been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ), and increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). Additionally, this compound has been shown to reduce the number of activated T cells and B cells in the blood, as well as the infiltration of immune cells into inflamed tissues.

Advantages and Limitations for Lab Experiments

One of the main advantages of [2-[(2-Chloropyridin-3-yl)amino]-2-oxoethyl] 2-(4-formylphenoxy)acetate is its selectivity for JAK3, which reduces the risk of off-target effects. It is also orally bioavailable and has a relatively long half-life, making it suitable for chronic administration. However, one of the limitations of this compound is its potential for immunosuppression, which can increase the risk of infections. It may also interfere with the normal immune response to pathogens, leading to an increased risk of reactivation of latent infections.

Future Directions

[2-[(2-Chloropyridin-3-yl)amino]-2-oxoethyl] 2-(4-formylphenoxy)acetate has shown promising results in preclinical and clinical studies for various autoimmune diseases. However, further research is needed to fully understand its mechanism of action and potential side effects. Additionally, future studies should focus on optimizing the dosing regimen and identifying biomarkers that can predict response to treatment. This compound may also have potential applications in other immune-mediated diseases, such as graft-versus-host disease and multiple sclerosis.

Synthesis Methods

[2-[(2-Chloropyridin-3-yl)amino]-2-oxoethyl] 2-(4-formylphenoxy)acetate is synthesized through a multi-step process involving the reaction of 2-chloropyridine-3-carboxylic acid with N,N-dimethylformamide dimethyl acetal, followed by the reaction of the resulting intermediate with 4-formylphenol and chloroacetyl chloride. The final product is obtained through esterification of the intermediate with 2-(4-formylphenoxy)acetic acid.

Scientific Research Applications

[2-[(2-Chloropyridin-3-yl)amino]-2-oxoethyl] 2-(4-formylphenoxy)acetate has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to effectively inhibit the signaling pathways of cytokine receptors, leading to a reduction in inflammation and autoimmunity.

properties

IUPAC Name

[2-[(2-chloropyridin-3-yl)amino]-2-oxoethyl] 2-(4-formylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O5/c17-16-13(2-1-7-18-16)19-14(21)9-24-15(22)10-23-12-5-3-11(8-20)4-6-12/h1-8H,9-10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEQJXJAOEZHSHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)NC(=O)COC(=O)COC2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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